Technical Guide: Synthesis and Characterization of 2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid
Technical Guide: Synthesis and Characterization of 2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid, a key building block in medicinal chemistry. This document details a plausible synthetic route, expected analytical data, and a general workflow for its characterization, based on established chemical principles and data from structurally related compounds.
Compound Overview
2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid (also known as tert-butyl 3-(carboxymethyl)piperazine-1-carboxylate) is a bifunctional molecule featuring a piperazine ring protected with a tert-butoxycarbonyl (Boc) group and an acetic acid moiety. The Boc group provides a stable protecting group for one of the piperazine nitrogens, allowing for selective functionalization of the other nitrogen or the carboxylic acid. This structure makes it a valuable intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutics.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 183591-72-2 | [1] |
| Molecular Formula | C₁₁H₂₀N₂O₄ | [1] |
| Molecular Weight | 244.29 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | N/A |
| Storage | Keep in a dark place, sealed in dry, 2-8°C | [1] |
Synthesis Pathway
A likely precursor for this synthesis is tert-butyl piperazine-2-carboxylate. The synthesis would proceed via alkylation of the unprotected nitrogen, followed by hydrolysis of the methyl ester.
Caption: Proposed two-step synthesis pathway.
Experimental Protocols
The following are detailed, plausible experimental protocols for the synthesis of 2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid. These are based on established methodologies for similar compounds.
Step 1: Synthesis of tert-butyl 2-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate
This step involves the N-alkylation of tert-butyl piperazine-2-carboxylate with methyl bromoacetate.
Materials:
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tert-butyl piperazine-2-carboxylate
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Methyl bromoacetate
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Potassium carbonate (K₂CO₃)
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Acetonitrile (ACN)
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Ethyl acetate (EtOAc)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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To a solution of tert-butyl piperazine-2-carboxylate (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
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Add methyl bromoacetate (1.1 eq) dropwise to the suspension at room temperature.
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Stir the reaction mixture at room temperature overnight.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Once the reaction is complete, filter the solid and concentrate the filtrate under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
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Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 2-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate.
Step 2: Synthesis of 2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid
This step involves the hydrolysis of the methyl ester to the carboxylic acid.
Materials:
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tert-butyl 2-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate
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Lithium hydroxide (LiOH)
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Tetrahydrofuran (THF)
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Water
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1 M Hydrochloric acid (HCl)
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Ethyl acetate (EtOAc)
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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Dissolve tert-butyl 2-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate (1.0 eq) in a mixture of THF and water.
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Add lithium hydroxide (1.5 eq) to the solution.
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Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.
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Upon completion, concentrate the mixture to remove the THF.
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Acidify the aqueous residue to pH 3-4 with 1 M HCl.
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Extract the product with ethyl acetate (3x).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter and concentrate under reduced pressure to yield 2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid.
Characterization
A thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following tables summarize the expected data from key analytical techniques.
Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~10.5 | br s | 1H | COOH |
| ~4.0-4.2 | m | 1H | N-CH-CH₂COOH |
| ~3.0-3.8 | m | 6H | Piperazine ring protons |
| ~2.5-2.8 | m | 2H | CH₂-COOH |
| 1.46 | s | 9H | C(CH₃)₃ |
Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~175 | COOH |
| ~155 | N-COO-tBu |
| ~80 | C(CH₃)₃ |
| ~50-55 | Piperazine ring carbons |
| ~40-45 | CH₂-COOH |
| 28.4 | C(CH₃)₃ |
Table 4: Mass Spectrometry Data
| Technique | Expected m/z |
| Electrospray Ionization (ESI-MS) | [M+H]⁺: 245.1445 |
| [M+Na]⁺: 267.1264 |
Table 5: High-Performance Liquid Chromatography (HPLC) Purity Analysis
| Parameter | Condition |
| Column | C18 reverse-phase |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% TFA) |
| Detection | UV at 210 nm |
| Expected Purity | >95% |
Characterization Workflow
The following diagram illustrates a typical workflow for the characterization of the synthesized compound.
Caption: General workflow for compound characterization.
Application in Drug Discovery
This compound is a versatile building block. The presence of a protected amine and a free carboxylic acid allows for sequential and site-selective modifications, making it highly valuable in the construction of compound libraries for drug screening.
Caption: Use as a scaffold in library synthesis.
This guide provides a foundational understanding for the synthesis and characterization of 2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid. Researchers are advised to adapt the proposed protocols based on their laboratory settings and to perform thorough analytical testing to verify the identity and purity of the final compound.
